molecular formula C17H17FN2O2 B4587399 N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide

N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide

Cat. No.: B4587399
M. Wt: 300.33 g/mol
InChI Key: OCHIIPTTWLTVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12740595 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Microbial Activities

Research has explored the efficient synthesis of novel fluorinated Morpholine containing benzamide derivatives. These compounds have demonstrated potent antifungal and antibacterial activities, highlighting their potential as microbial agents. Their synthesis processes are noted for being eco-friendly, cost-effective, and yielding products in good to excellent quality, which could be beneficial for developing new antimicrobial drugs (Patharia et al., 2020).

Gastrokinetic Agents

Certain benzamides with a morpholine group, including variants related to N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide, have been evaluated for their gastrokinetic activity. These compounds were found to enhance gastric emptying, with specific derivatives showing more potent activity than standard drugs without dopamine D2 receptor antagonistic activity. This suggests their potential use in treating gastrointestinal motility disorders (Kato et al., 1991).

Antifungal Applications

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholine groups, have been synthesized and tested against major pathogens causing plant diseases. These studies suggest their potential application in agriculture as antifungal agents, highlighting a different facet of scientific research applications for benzamide derivatives (Weiqun et al., 2005).

Carbonic Anhydrase Inhibitors

Research into aromatic sulfonamide inhibitors of carbonic anhydrases has included compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide. These studies have found that such compounds can exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, indicating their potential in developing treatments for conditions involving these enzymes (Supuran et al., 2013).

Synthesis of Gefitinib

In pharmaceutical research, the synthesis of complex drugs like Gefitinib involves intermediate compounds related to this compound. These studies provide insights into the chemical processes involved in producing cancer treatment drugs, showcasing the role of morpholine-containing benzamides in medicinal chemistry (Jin et al., 2005).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHIIPTTWLTVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.